Ethyl benzo[d]isoxazole-3-carboxylate

Chemical Purity GC Analysis Quality Control

This high-purity (≥98% GC) solid heterocyclic building block is the definitive ethyl ester of the benzo[d]isoxazole-3-carboxylate series, offering a critical combination of lipophilicity (Consensus Log P ~2.02) and thermal stability (mp 57–61°C) that directly impacts reaction solubility, chromatographic purification, and handling consistency. Unlike the methyl ester analog or ring-substituted variants, this specific compound provides predictable synthetic behavior essential for constructing focused libraries targeting AKR1C3 (prostate cancer) and BuChE (Alzheimer's disease). The ethyl ester functionality enables straightforward hydrolysis to the carboxylic acid or amide formation for systematic SAR exploration. Choose this grade for reproducible multi-step synthesis where batch-to-batch consistency and defined thermal properties eliminate unforeseen purification challenges.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 57764-49-5
Cat. No. B1315741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzo[d]isoxazole-3-carboxylate
CAS57764-49-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=CC=CC=C21
InChIInChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3
InChIKeyIRTACBSCHHOIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) for Pharmaceutical Intermediates & Heterocyclic Building Blocks


Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) is a heterocyclic aromatic compound classified within the 1,2-benzisoxazole class, characterized by a fused benzene and isoxazole ring system bearing an ethyl ester at the 3-position [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical development, valued for its benzo[d]isoxazole pharmacophore which is present in several clinically relevant drugs . Physicochemical properties, including a melting point of 57–61°C, a predicted boiling point of 307°C at 760 mmHg, and a consensus Log P of approximately 2.02, underpin its utility in organic synthesis and drug design workflows [1].

Why Ethyl benzo[d]isoxazole-3-carboxylate Cannot Be Casually Swapped with Common Analogs in Synthesis


Generic substitution within the benzoisoxazole-3-carboxylate series is not straightforward due to critical differences in physicochemical properties that directly impact synthetic outcomes. The ethyl ester of benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) exhibits a distinct combination of lipophilicity (Consensus Log P ~2.02) and thermal stability (Melting Point 57-61°C) compared to its methyl ester analog (CAS 1082682-56-1) or ring-substituted derivatives [1]. These parameters dictate solubility in reaction media, chromatographic behavior during purification, and handling characteristics (solid versus liquid at ambient temperature) . Even minor alterations to the ester group or ring substitutions yield compounds with substantially different molecular weights and hydrogen-bonding capacities, which can derail established synthetic routes, alter reaction kinetics, and introduce unforeseen purification challenges [1].

Quantitative Differentiation of Ethyl benzo[d]isoxazole-3-carboxylate Against Analogs: Purity, Lipophilicity, and Thermal Benchmarks


Purity Benchmarking: High Chemical Purity (≥98% GC) as a Critical Quality Attribute for Reproducible Synthesis

Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5) is supplied with a minimum purity of 98% as determined by Gas Chromatography (GC), a specification maintained across multiple major vendors including TCI (Cat. E0731) and Chem-Impex (Cat. 43080) . In contrast, many research-grade benzoisoxazole analogs, such as Methyl benzo[d]isoxazole-3-carboxylate (CAS 1082682-56-1), are commonly offered at lower purity specifications of 95%, introducing greater variability in reaction yields and necessitating additional purification steps [1].

Chemical Purity GC Analysis Quality Control

Lipophilicity (Log P) Differentiation: Ethyl Ester Offers Enhanced Lipophilicity Compared to Methyl Ester Analog

The ethyl ester moiety in Ethyl benzo[d]isoxazole-3-carboxylate imparts a higher calculated lipophilicity compared to its methyl ester counterpart. The consensus Log P for Ethyl benzo[d]isoxazole-3-carboxylate is approximately 2.02 , whereas the methyl ester analog is expected to have a lower Log P value due to the reduced hydrophobic contribution of a single carbon chain [1]. This difference in lipophilicity influences the compound's solubility profile, passive membrane permeability, and retention time in reverse-phase chromatographic systems, thereby altering its behavior in both synthetic and biological contexts .

Lipophilicity Log P Drug Design

Thermal Property and Physical State: A Solid at Ambient Temperature with Defined Melting Point (57-61°C)

Ethyl benzo[d]isoxazole-3-carboxylate is a solid at room temperature with a consistently reported melting point in the range of 57-61°C [1]. This contrasts with many lower-molecular-weight heterocyclic esters, which are often liquids. The solid physical form simplifies handling, weighing, and storage in a laboratory setting compared to liquid analogs. The defined melting point serves as a reliable initial purity indicator and provides a known thermal stability window for synthetic operations. Specifically, the ethyl ester's melting point is higher than that of the corresponding methyl ester, which is expected to melt at a lower temperature due to reduced intermolecular forces [2].

Thermal Stability Melting Point Physical Form

Pharmacophoric Utility: Benzo[d]isoxazole Core as a Bioisostere for Drug Discovery

The benzo[d]isoxazole scaffold is a recognized bioisostere for carboxylic acids and other functional groups, and is found in approved drugs such as the antipsychotics risperidone and paliperidone . Ethyl benzo[d]isoxazole-3-carboxylate, as a versatile precursor to this pharmacophore, enables the exploration of novel chemical space. Studies have demonstrated that benzoisoxazole derivatives can act as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer, with the scaffold's acidic hydroxybenzoisoxazole moiety effectively mimicking the benzoic acid group in flufenamic acid [1]. While this specific derivative's IC50 values are not publicly available, the class-level evidence for AKR1C3 inhibition (with some analogs exhibiting sub-micromolar potency) validates its inclusion in focused libraries [1]. Furthermore, related benzoisoxazole derivatives have been reported to inhibit butyrylcholinesterase (BuChE) with IC50 values as low as 0.72 ± 0.11 μM, demonstrating the scaffold's broader therapeutic potential [2].

Bioisostere Medicinal Chemistry Drug Discovery

Primary Application Scenarios for Ethyl benzo[d]isoxazole-3-carboxylate in Research and Development


Synthesis of Novel AKR1C3 Inhibitors for Prostate Cancer Research

The benzo[d]isoxazole core is a validated bioisostere for the carboxylic acid moiety, crucial for designing selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis and a therapeutic target in prostate cancer [1]. Ethyl benzo[d]isoxazole-3-carboxylate serves as a fundamental building block for constructing focused compound libraries aimed at optimizing potency and selectivity against this isoform [1].

Development of Cholinesterase Inhibitors for Alzheimer's Disease

Benzoisoxazole derivatives have demonstrated significant inhibition of butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease pathology [2]. This compound provides a versatile starting point for synthesizing new chemical entities that combine the benzoisoxazole pharmacophore with antioxidant moieties, a strategy shown to yield potent BuChE inhibitors with IC50 values in the sub-micromolar range [2].

Precursor in the Synthesis of Pharmaceutical Agents and Advanced Intermediates

As a high-purity (≥98% GC) solid with defined thermal properties, this compound is an ideal precursor for multi-step organic syntheses in medicinal chemistry . Its ethyl ester functionality allows for straightforward derivatization, including hydrolysis to the carboxylic acid or conversion to amides, facilitating the exploration of structure-activity relationships (SAR) around the benzisoxazole scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl benzo[d]isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.